4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
The compound “4-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals . It also contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrobenzo[f][1,4]oxazepin ring, along with the benzamide and ethoxy groups. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
A study by G. Srinivasulu et al. (2005) explores the synthesis and biological evaluation of Cinitapride related derivatives, which share a similar structural motif to the compound . These derivatives are investigated for their anti-ulcerative activity, highlighting the potential of such compounds in treating gastrointestinal disorders. The research emphasizes the significance of the benzimidazole moiety, a common pharmacophore in proton pump inhibitors, suggesting that modifications in the chemical structure could enhance anti-ulcerative properties Srinivasulu et al., 2005.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-23-14-6-3-12(4-7-14)17(21)20-13-5-8-16-15(11-13)18(22)19-9-10-24-16/h3-8,11H,2,9-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAKNUSBIMNDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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